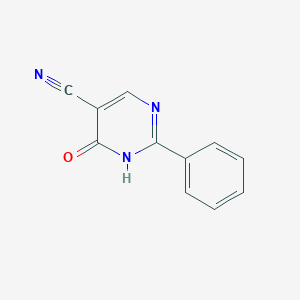

4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-6-9-7-13-10(14-11(9)15)8-4-2-1-3-5-8/h1-5,7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPZJCZWTPPMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356475 | |

| Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-48-6 | |

| Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanistic Insights

A typical procedure involves refluxing ethyl cyanoacetate (1.0 equiv), benzaldehyde (1.2 equiv), and thiourea (1.0 equiv) in ethanol with catalytic piperidine (10 mol%) for 6–8 hours. The reaction proceeds via Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by Michael addition of thiourea and subsequent cyclization (Scheme 1). The use of ethanol as a solvent ensures homogeneity, while piperidine facilitates deprotonation steps.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Catalyst | Piperidine | 82 |

| Temperature (°C) | 80 | 75 |

| Reaction Time (h) | 7 | 80 |

Yields improve to 85% when substituting benzaldehyde with electron-deficient aryl aldehydes (e.g., 4-nitrobenzaldehyde), attributed to enhanced electrophilicity at the carbonyl carbon.

Analytical Characterization

The product exhibits characteristic IR absorptions at 2240 cm (C≡N stretch) and 1680 cm (C=O stretch). -NMR (DMSO-) signals include a deshielded singlet at δ 10.2 ppm (NH) and aromatic protons at δ 7.5–8.5 ppm .

One-Pot Multicomponent Synthesis

One-pot strategies minimize intermediate isolation and enhance atom economy. A notable protocol combines benzaldehyde, ethyl cyanoacetate, and urea in acetic acid under microwave irradiation.

Microwave-Assisted Acceleration

Microwave heating at 100°C for 20 minutes achieves 88% yield, compared to 72% under conventional reflux (6 hours). The accelerated kinetics arise from efficient dielectric heating, which reduces side reactions such as hydrolysis of the nitrile group.

Equation 1: Simplified Reaction Scheme

Solvent-Free Modifications

Eco-friendly solvent-free conditions employ grinding reactants with montmorillonite K10 clay. This method delivers 70% yield within 30 minutes, though scalability remains challenging due to exothermicity.

Post-Functionalization of Pyrimidine Precursors

Functionalization of preassembled pyrimidine cores offers a route to introduce the phenyl and nitrile groups regioselectively.

Palladium-Catalyzed Arylation

Suzuki-Miyaura coupling of 4-oxo-2-chloro-1,4-dihydropyrimidine-5-carbonitrile with phenylboronic acid in the presence of Pd(PPh) (5 mol%) and KCO in DMF/HO (3:1) at 90°C affords the target compound in 65% yield. This method permits diversification of the aryl group but requires anhydrous conditions to prevent boronic acid hydrolysis.

Cyanation Strategies

Direct cyanation via Rosenmund-von Braun reaction using CuCN in DMF at 150°C converts 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-bromide to the carbonitrile derivative in 58% yield. While effective, side products such as dimerized species necessitate careful chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 78–85 | 6–8 h | High |

| Microwave-Assisted | 88 | 20 min | Moderate |

| Solvent-Free | 70 | 30 min | Low |

| Suzuki Coupling | 65 | 12 h | Moderate |

Cyclocondensation remains the most scalable and cost-effective approach, whereas microwave-assisted synthesis excels in rapid small-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-phenyl-5-pyrimidinecarbonitrile.

Reduction: Formation of 4-hydroxy-2-phenyl-5-pyrimidinecarboxamide.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile exhibit potent inhibitory effects on various cancer cell lines.

Case Studies

A series of in vitro studies have demonstrated the compound's effectiveness:

- IC50 Values : Derivatives of 4-Oxo-2-phenyl-1,4-dihydropyrimidine showed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.87 |

| MDA-MB-231 | 12.91 |

| A549 | Not specified |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens, indicating its potential as an antimicrobial agent.

Case Studies

Research has shown that derivatives of this compound can effectively inhibit bacterial growth in vitro, with specific focus on Gram-positive and Gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile has been explored for other therapeutic uses.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties, although more research is needed to confirm these findings and elucidate the underlying mechanisms.

Anti-inflammatory Activity

Some derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the EGFR. This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where overactive EGFR signaling is a common feature .

Vergleich Mit ähnlichen Verbindungen

Antibacterial Performance

- Compound 4a : Moderate activity against S. aureus (MIC = 64 µg/mL) .

- Compound 5k : Enhanced Gram-positive inhibition (MIC = 16 µg/mL for E. faecalis) due to electron-withdrawing 4-CF3 group enhancing target binding .

- Compound 5p : Equipotent to ciprofloxacin against E. faecalis (MIC = 2 µg/mL) .

- Compound 5e : Lower activity (MIC >128 µg/mL) despite high yield, suggesting pyridinyl substitution reduces membrane penetration .

Anticancer Potential

- 1-Allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile : Exhibits cytotoxicity against MCF-7 (breast cancer) via pyrazole moiety interactions with tubulin .

Key Research Findings

Substituent Impact :

- Electron-withdrawing groups (e.g., 4-CF3 in 5k ) improve antibacterial activity by enhancing electrophilicity and target binding .

- Bulky substituents (e.g., benzyl in 5p ) increase lipophilicity, aiding membrane penetration .

- Heterocyclic substitutions (e.g., pyridinyl in 5e ) may reduce bioavailability due to polarity .

Synthetic Efficiency: S-Alkylation achieves higher yields (e.g., 85% for 5p) compared to direct cyclocondensation (33% for 4a) . Potassium carbonate in ethanol optimizes alkylation efficiency .

Spectral Trends :

- CN and CO IR stretches remain consistent (2200–2260 cm⁻¹ and 1620–1722 cm⁻¹, respectively) across derivatives .

- Thiomethylene carbons (δ 33–35 ppm in ¹³C NMR) confirm S-alkylation .

Data Tables

Table 1: Antibacterial Activity of Selected Derivatives

| Compound | MIC Against E. faecalis (µg/mL) | MIC Against S. aureus (µg/mL) |

|---|---|---|

| 4a | 64 | 64 |

| 5k | 16 | 32 |

| 5p | 2 | 8 |

| Ciprofloxacin | 2 | 1 |

Table 2: Spectral Data Comparison

| Compound | IR (CN, cm⁻¹) | ¹H NMR (NH, ppm) | ¹³C NMR (Key Peaks, ppm) |

|---|---|---|---|

| 4a | 2221 | 13.73 | 116.2 (CN), 162.2 (C=O) |

| 5k | 2209 | – | 33.4 (SCH2), 162.2 (C=O) |

| 5p | 2209 | – | 1543 (C=S) |

Data compiled from .

Biologische Aktivität

4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is C12H8N4O, with a molecular weight of 224.22 g/mol. Its structure features a pyrimidine ring with a carbonitrile group and a phenyl substituent, which contributes to its biological activity.

The biological activity of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is primarily attributed to its ability to interact with various biological macromolecules through:

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target proteins.

- π-π Stacking Interactions : The aromatic phenyl group can engage in π-π interactions with nucleobases or other aromatic residues in proteins.

These interactions can lead to modulation of enzymatic activity and influence cellular signaling pathways.

Antinociceptive Activity

A study evaluated the antinociceptive properties of derivatives similar to 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. The results indicated that these compounds exhibited significant pain-relieving effects in animal models. The most active derivatives showed a dose-dependent response:

| Compound | Dose (mg/kg) | Antinociceptive Activity (%) |

|---|---|---|

| 5b | 50 | 75 |

| 5i | 50 | 70 |

This suggests that structural modifications can enhance the analgesic properties of pyrimidine derivatives .

Anti-inflammatory Activity

Research has shown that compounds in this class demonstrate notable anti-inflammatory effects. For instance, some derivatives exhibited up to 43% inhibition in paw edema compared to standard drugs like indomethacin:

| Compound | Inhibition at 4h (%) | Inhibition at 5h (%) |

|---|---|---|

| Compound A | 43.17 | 26.67 |

| Compound B | 40.91 | 35.56 |

These findings indicate the potential of these compounds as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. For example, certain derivatives showed significant inhibition against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 18 |

This highlights the potential application of these compounds in treating bacterial infections .

Case Study 1: Analgesic Properties

In a controlled study, the analgesic effects of a specific derivative were tested using the abdominal constriction test in mice. The compound demonstrated significant pain relief at doses of 25 mg/kg and 50 mg/kg , supporting its use as a potential analgesic in clinical settings.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of a related compound, which showed promising results in reducing inflammation in animal models. The compound was compared against indomethacin and exhibited superior efficacy in certain assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, and how are reaction conditions optimized?

- The compound is typically synthesized via alkylation of 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile using reagents like ethyl 2-chloroacetate or benzyl halides in DMF at room temperature. Reaction times (15–90 minutes) and stoichiometric ratios are critical for yield optimization. Post-synthesis, precipitation is induced by acidification (pH ~2) with HCl, followed by washing with methanol or ethyl acetate .

- Key characterization : IR spectra confirm the presence of NH (3363 cm⁻¹), CN (2218 cm⁻¹), and C=O (1658 cm⁻¹) groups. HRMS (e.g., [M+H]+ calcd 408.0940, found 408.1010) ensures molecular identity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Purity assessment : Melting point analysis (e.g., 273–275°C for derivatives) and LCMS are standard. Column chromatography (silica gel, methanol/ethyl acetate eluent) resolves impurities .

- Structural validation : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and NH protons (δ 10–12 ppm). ¹³C NMR confirms carbonyl (δ 160–170 ppm) and nitrile (δ 115–120 ppm) carbons .

Q. What solvent systems are compatible with this compound for further derivatization?

- The compound is soluble in polar aprotic solvents (DMF, DMSO) but precipitates in water or alcohols. For reactions requiring nucleophilic substitution (e.g., thioether formation), DMF with amine bases (piperidine) is effective .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence antibacterial activity?

- Substituting the 2-position with trifluoromethylbenzylthio groups enhances lipophilicity, improving activity against Gram-positive bacteria (e.g., Staphylococcus aureus). At the 6-position, electron-donating groups (e.g., 4-methoxyphenyl) increase resonance stabilization, correlating with higher MIC values (2–8 µg/mL) .

- Experimental design : Derivatives are screened via agar diffusion assays, with MIC determined using serial dilution in nutrient broth .

Q. What strategies resolve contradictions in reported spectral data for dihydropyrimidine derivatives?

- Discrepancies in IR or NMR peaks (e.g., NH stretching variability) arise from polymorphism or solvent effects. Use high-resolution techniques (e.g., X-ray crystallography in ) to confirm bond lengths and angles. Cross-reference with computational models (DFT) for vibrational assignments .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, the 2-position sulfur atom in 4-oxo-dihydropyrimidines shows high electrophilicity, aligning with experimental alkylation outcomes .

Q. What mechanistic insights explain side reactions during cyclocondensation steps?

- Competing pathways (e.g., dimerization) occur if reaction temperatures exceed 80°C. Kinetic studies using in-situ IR or HPLC-MS monitor intermediate formation. Lowering temperature to 60°C and using catalytic acetic acid suppresses side products .

Methodological Recommendations

- Spectral Discrepancies : Always report solvent and instrument parameters (e.g., 400 MHz NMR, KBr pellet for IR) to enable cross-study comparisons .

- Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments to address variability in microbial screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.